molecular formula C11H18NO4P B12559120 Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate CAS No. 184957-19-5

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate

Cat. No.: B12559120
CAS No.: 184957-19-5
M. Wt: 259.24 g/mol
InChI Key: KKJRJYOKVHEOKQ-UHFFFAOYSA-N
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Description

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxypyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. Additionally, the pyridine ring can coordinate with metal ions, influencing the activity of metalloproteins .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(pyridin-2-yl)methyl]phosphonate
  • Diethyl [(pyridin-3-yl)methyl]phosphonate
  • Diethyl [(pyridin-4-yl)methyl]phosphonate

Uniqueness

Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and binding properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications .

Properties

CAS No.

184957-19-5

Molecular Formula

C11H18NO4P

Molecular Weight

259.24 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-methoxypyridine

InChI

InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)9-10-6-7-12-11(8-10)14-3/h6-8H,4-5,9H2,1-3H3

InChI Key

KKJRJYOKVHEOKQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=NC=C1)OC)OCC

Origin of Product

United States

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